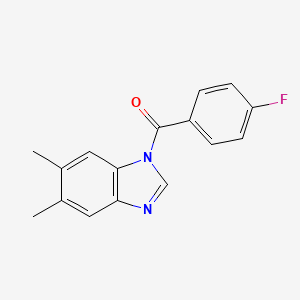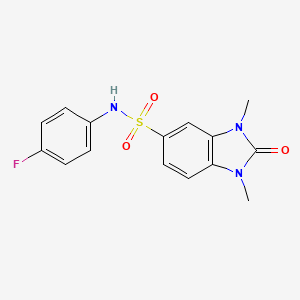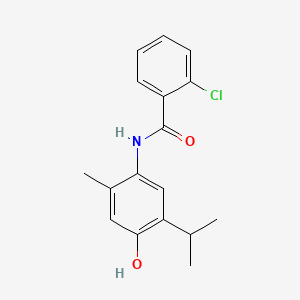![molecular formula C19H21N3O3 B5553816 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B5553816.png)
4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-phenylpiperazine-1-carboxamide
Descripción general
Descripción
4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-phenylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide is 339.15829154 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzyme Interactions
One study highlights the intricate metabolic pathways of Lu AA21004, a novel antidepressant, revealing the involvement of various cytochrome P450 enzymes in its oxidative metabolism. This research emphasizes the drug's metabolism into multiple metabolites, underscoring the complexities of pharmaceutical compounds in biological systems (Hvenegaard et al., 2012).
Synthesis and Polymer Applications
Research into polymer science demonstrates the synthesis of ordered polymers through direct polycondensation involving piperazine, showcasing the chemical's versatility in creating novel materials. This study contributes to the development of new polymer structures with potential applications in various industrial sectors (Yu et al., 1999).
Antimicrobial and Antiviral Activities
A notable investigation into novel benzodifuranyl derivatives derived from visnaginone and khellinone illustrates the chemical's efficacy as an anti-inflammatory and analgesic agent, with significant implications for medical treatments. This research highlights the potential therapeutic benefits of such compounds in addressing pain and inflammation (Abu‐Hashem et al., 2020).
Antineoplastic Properties
The study of flumatinib, a tyrosine kinase inhibitor, sheds light on its metabolic fate in chronic myelogenous leukemia patients, offering insights into the drug's pharmacokinetics and potential efficacy in cancer therapy. Understanding these metabolic processes is crucial for the development of effective cancer treatments (Gong et al., 2010).
Antipsychotic Agent Development
Research into heterocyclic carboxamides as potential antipsychotic agents explores the synthesis and evaluation of compounds with a focus on their receptor binding affinities and behavioral impacts in models predictive of antipsychotic activity. This work contributes to the search for new treatments for psychiatric disorders (Norman et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h1-7,12H,8-11,13-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGAZEXFQHHYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)
![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)
![{2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)



![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)




